2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid - 878714-35-3

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Catalog Number: EVT-3299004
CAS Number: 878714-35-3
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Azo-carboxylates: Research investigates the synthesis and crystal structures of trimethyltin(IV) and dibutyltin(IV) complexes with azo-carboxylates derived from 4- or 3-amino benzoic acid and naphthalen-1 or 2-ol []. These synthetic strategies involving benzoic acid derivatives could provide insights for the target compound's synthesis.
  • Schiff Base Formation: A study explores the synthesis and characterization of 4-{((7-Chloro-3- methoxy carbonyloxy carbonyl-2-methyl-4-oxo-1, 2,3,4-tetrohydro-phenothiazine-10yl)-phenyl-methyl)-amino}-benzoic acid derivatives involving Schiff base formation [, ]. This commonly employed reaction in organic synthesis could be adapted for synthesizing the target compound, where the amine group on the benzoic acid reacts with an appropriate aldehyde.
Molecular Structure Analysis
  • Coordination Polymers: Research describes a cadmium(II)–organic supramolecular coordination compound based on the multifunctional 2-amino-5-sulfo-benzoic acid ligand []. Though structurally different from the target compound, this study highlights the potential of appropriately functionalized benzoic acid derivatives in constructing supramolecular architectures.
Future Directions
  • Synthesis: Developing efficient and scalable synthetic routes for this compound, potentially drawing inspiration from synthetic methodologies employed for related compounds within the dataset [, ].
  • Biological Activity Screening: Evaluating its activity against a panel of biological targets, including those relevant to cancer, inflammation, and neurological disorders, based on the observed activities of structurally similar compounds [, , ].

Relevance: This compound is structurally related to 2-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid due to the shared core structure of a pyridine ring connected to a benzoic acid moiety. The key difference lies in the linker, which is a methylidene group (CH) in this compound compared to an amine (NH) in the target compound. []

(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid

Compound Description: This compound is the E isomer of the previously described 4-{[(pyridin-4-ylmethylidene)amino]methyl}benzoic acid. It retains the imine linker and core structure, showcasing the impact of stereochemistry on potential biological activities. []

Relevance: The (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid is structurally related to 2-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid due to the shared core structure and the presence of a methylidene linker. It highlights the influence of isomerism within this class of compounds. []

4-Methyl-3-bis(2-chloroethyl)amino benzoic acid (4-Me-CABA)

Compound Description: 4-Me-CABA serves as the alkylating component in a series of antileukemic agents. It features a benzoic acid core substituted with a methyl group and a bis(2-chloroethyl)amino group, highlighting the importance of this scaffold in medicinal chemistry. []

Relevance: 4-Me-CABA shares the core structure of a substituted benzoic acid with 2-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid. The variations in substituents emphasize the potential for diverse biological activities through structural modifications. []

Steroidal Esters of 4-Methyl-3-bis(2-chloroethyl)amino benzoic acid (4-Me-CABA)

Compound Description: These compounds were designed as antileukemic agents and comprise 4-Me-CABA conjugated to modified steroids through an ester linkage. This strategy aims to increase damaging effects on specific DNA sequences while reducing the inherent toxicity of nitrogen mustards. [, ]

Relevance: These steroidal esters are indirectly related to 2-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid. They share the 4-Me-CABA moiety, demonstrating the potential for modifying the benzoic acid scaffold to target specific therapeutic applications. [, ]

4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid

Compound Description: This compound features a pyridyl-pyrimidyl amino group attached to the benzoic acid core. Its synthesis involves a multi-step process highlighting the development of efficient routes for complex heterocyclic compounds. []

Relevance: This compound shares the substituted benzoic acid core with 2-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid. The presence of both pyridine and pyrimidine rings in this compound compared to only a pyridine ring in the target compound illustrates the potential for introducing structural diversity around the core scaffold. []

4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Compound Description: This compound is characterized by a 5-benzylidene-thiazolidine moiety linked to the benzoic acid through an amine group. Its crystal structure reveals interesting intermolecular interactions, including hydrogen bonding and π-π stacking. []

Relevance: The presence of a benzoic acid moiety linked to a complex heterocyclic system in this compound showcases the structural diversity possible around the core scaffold shared with 2-methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid. []

Properties

CAS Number

878714-35-3

Product Name

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

IUPAC Name

2-methyl-3-(pyridin-4-ylmethylamino)benzoic acid

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)3-2-4-13(10)16-9-11-5-7-15-8-6-11/h2-8,16H,9H2,1H3,(H,17,18)

InChI Key

IMBXLKVFVVLGAH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NCC2=CC=NC=C2)C(=O)O

Solubility

36.3 [ug/mL]

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=NC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.